molecular formula C10H11N3O2 B12073808 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206970-58-2

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B12073808
CAS No.: 1206970-58-2
M. Wt: 205.21 g/mol
InChI Key: LYWFOVMQGYHPKB-UHFFFAOYSA-N
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Description

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural elements include:

  • Position 3: A linear propyl (C₃H₇) substituent.
  • Position 8: A carboxylic acid (-COOH) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206970-58-2

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15)

InChI Key

LYWFOVMQGYHPKB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

  • Temperature : Reactions performed at 80–120°C show improved cyclization efficiency.

  • Catalysts : While early methods relied on copper bromide (CuBr) or zinc-aluminum (Zn-Al) catalysts, recent protocols emphasize catalyst-free conditions to reduce metal contamination.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance solubility of intermediates, though toluene is preferred for its ease of removal.

A representative procedure involves refluxing 2-hydrazino-8-carboxypyridine with propyl nitrile in toluene for 12 hours, achieving a 65% yield after recrystallization.

Ultrasonic-Assisted Cyclization

Ultrasonic irradiation has emerged as a powerful tool for accelerating heterocycle formation. A patent-pending method (CN103613594A) demonstrates the synthesis of analogous triazolopyridines using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasound. Adapting this protocol for the target compound involves:

Procedure

  • Reactants : 2-Hydrazino-8-carboxypyridine (10 mmol) and propionic anhydride (50 mmol) are combined in phosphorus oxychloride (POCl₃).

  • Conditions : Ultrasound irradiation at 105°C for 3 hours.

  • Workup : The mixture is concentrated, and the residue is recrystallized from ethanol to yield the product.

Advantages

  • Reaction Time : Reduced from 12 hours to 3 hours.

  • Yield : Increases from 65% (classical) to 70–75%.

  • Selectivity : Ultrasonic cavitation minimizes byproducts like N-alkylated derivatives.

Microwave-Mediated Tandem Synthesis

A breakthrough methodology reported in PMC (2024) utilizes microwave irradiation to synthesize 1,2,4-triazolo[1,5-a]pyridines via a catalyst-free tandem reaction. While the study focuses on benzohydrazides and enaminonitriles, the protocol is adaptable to 3-propyl derivatives by modifying the enaminonitrile precursor.

Synthetic Pathway

  • Enaminonitrile Preparation : Reacting 8-cyanopyridine with propylamine yields 3-propyl-enaminonitrile.

  • Cyclization : Microwave irradiation (120°C, 300 W) of the enaminonitrile with benzohydrazide in toluene for 5 hours induces transamidation and cyclization.

Performance Metrics

ParameterValue
Yield83–89%
Reaction Time5 hours
SolventToluene
Temperature120°C

This method eliminates metal catalysts and achieves near-quantitative yields, making it industrially viable.

Post-Synthetic Functionalization

For compounds where direct cyclization proves challenging, post-synthetic alkylation offers an alternative route.

Stepwise Synthesis

  • Core Formation : Synthesizetriazolo[4,3-a]pyridine-8-carboxylic acid via classical cyclocondensation.

  • Propylation : Treat the triazole nitrogen with propyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C.

Limitations

  • Regioselectivity : Competing alkylation at pyridine nitrogen reduces yield to 40–50%.

  • Purification : Requires column chromatography to isolate the 3-propyl isomer.

Comparative Analysis of Methods

MethodYieldTimeCatalystScalability
Classical Cyclization65%12hCuBrModerate
Ultrasonic70–75%3hNoneHigh
Microwave83–89%5hNoneHigh
Post-Synthetic40–50%8hK₂CO₃Low

Industrial-Scale Considerations

For bulk production, ultrasonic and microwave methods are preferred due to:

  • Energy Efficiency : Microwave reactors reduce heating time by 60% compared to oil baths.

  • Solvent Recovery : POCl₃ and toluene can be recycled in closed-loop systems, aligning with green chemistry principles.

  • Throughput : Continuous flow reactors enable kilogram-scale synthesis with consistent purity (>98%) .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Pharmacological Applications

1.1 Positive Allosteric Modulation

One of the primary applications of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). These receptors are critical in neurotransmission and have been implicated in various neurological disorders. Compounds that enhance the activity of mGluRs can potentially provide therapeutic benefits for conditions such as schizophrenia and anxiety disorders. The modulation of these receptors by triazolo derivatives has been documented to improve synaptic transmission and cognitive functions .

1.2 Antipsychotic Activity

Research has indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit antipsychotic properties. Specifically, studies suggest that these compounds can effectively manage symptoms associated with psychotic conditions by influencing dopaminergic and serotonergic pathways . The ability to fine-tune receptor activity without directly stimulating them presents a novel approach in the treatment of psychiatric disorders.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity. The structural modifications can lead to improved pharmacokinetic properties and selectivity towards specific targets .

Case Study: Treatment of Schizophrenia

A clinical study investigated the efficacy of a compound related to this compound in patients with schizophrenia. The results demonstrated a significant reduction in positive symptoms when administered alongside standard antipsychotic medication. This finding supports the potential role of triazolo derivatives as adjunct therapies for enhancing treatment outcomes .

Neuroprotective Effects

Another study focused on the neuroprotective effects of triazolo compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in neurodegenerative diseases such as Alzheimer's .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Mechanism Outcome Reference
Positive Allosteric ModulationEnhances mGluR activityImproved cognitive function
Antipsychotic ActivityModulates dopaminergic pathwaysReduction in psychotic symptoms
Neuroprotective EffectsReduces oxidative stress-induced cell deathIncreased neuronal survival

Mechanism of Action

The mechanism of action of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 3

Alkyl Substituents
  • 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Molecular Formula: C₈H₈N₃O₂. Molar Mass: 178.17 g/mol.
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

    • Molecular Formula : C₇H₈N₄.
    • Molar Mass : 148.16 g/mol.
    • Key Difference : Methyl group minimizes steric bulk, favoring interactions with shallow binding pockets .
Aryl and Heteroaryl Substituents
  • 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid

    • Molecular Formula : C₁₄H₁₁N₃O₃.
    • Molar Mass : 269.26 g/mol.
    • Key Difference : The 2-methoxyphenyl group introduces aromaticity and electron-rich regions, enabling π-π stacking interactions in biological targets .
  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Molecular Formula: C₁₄H₁₁N₃O₃. Molar Mass: 269.26 g/mol.
  • 3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid

    • Molecular Formula : C₁₄H₁₁N₃O₂.
    • Molar Mass : 253.26 g/mol.
    • Key Difference : Ortho-tolyl group adds steric bulk, which may hinder interactions in sterically constrained environments .
Cyclic and Branched Substituents
  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid

    • Key Difference : Cyclopropane’s strained ring may enhance conformational rigidity, optimizing target engagement .
  • 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Molecular Formula: C₈H₁₁N₄. Molar Mass: 163.20 g/mol.

Physicochemical and Functional Comparisons

Compound Name Substituent (Position 3) Molecular Formula Molar Mass (g/mol) Key Properties
3-Propyl-[1,2,4]triazolo[...]-8-COOH Propyl C₁₀H₁₂N₃O₂ 221.23 Moderate lipophilicity, linear alkyl chain
3-Ethyl-[...]-8-COOH Ethyl C₈H₈N₃O₂ 178.17 Lower lipophilicity, improved solubility
3-(2-Methoxyphenyl)-[...]-8-COOH 2-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Aromatic, π-π interactions, higher molecular weight
3-Methoxy-[...]-8-COOH Methoxy C₈H₇N₃O₃ 193.16 Electron-donating, smaller substituent
3-Cyclopropyl-[...]-8-COOH Cyclopropyl C₉H₉N₃O₂ 191.19 Conformational rigidity

Biological Activity

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1206970-58-2

Research indicates that derivatives of triazolo[4,3-a]pyridines, including this compound, act primarily as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders. By modulating these receptors, the compound may enhance synaptic transmission and exhibit neuroprotective effects .

Antitumor Activity

Recent studies have demonstrated that triazolo derivatives exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The compound showed promising anti-tumor activity with IC50 values reported at nanomolar concentrations in certain derivatives. Although specific IC50 values for this compound were not detailed in the literature reviewed, related compounds have shown significant efficacy against these cell lines .

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes revealed that several derivatives can suppress COX activity effectively:

CompoundCOX-2 IC50 (µM)Reference
3a0.04 ± 0.09
4b0.04 ± 0.02

This suggests that this compound may also possess similar anti-inflammatory properties.

Case Studies and Research Findings

  • Neurological Disorders : In a study focusing on the modulation of mGluRs for treating neurological conditions such as anxiety and depression, compounds like 3-propyl-[1,2,4]triazolo[4,3-a]pyridine derivatives showed potential in enhancing cognitive functions through their allosteric modulation capabilities .
  • Cancer Research : A derivative resembling the structure of 3-propyl-[1,2,4]triazolo[4,3-a]pyridine was tested against various cancer cell lines and demonstrated significant cytotoxicity. Further studies are warranted to evaluate the specific mechanisms by which these compounds induce apoptosis in cancer cells .

Q & A

Q. Methodological Guidance

  • HPLC : Employ C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients (90:10 to 50:50 over 20 min) to separate intermediates like methyl 3-acrylate derivatives (). Detection at 254 nm ensures sensitivity for low-abundance impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+ expected at m/z ~264.1 for C10H12N3O2). Compare with spectral libraries () .
  • NMR : 13C NMR signals at δ ~165 ppm (carboxylic acid C=O) and δ ~25-30 ppm (propyl CH2) validate substitution patterns () .

How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

Q. Advanced Synthetic Design

  • Solvent-free cyclization : Adapt protocols from , where phenyl acetic acid was fused with intermediates under solvent-free conditions to achieve 93% yield .
  • Aqueous-phase extraction : Use molecularly imprinted polymers (MIP-SPE) for purification (), reducing organic solvent waste .
  • Catalyst recycling : Pd/C or Ni catalysts from cross-coupling steps () can be recovered via filtration and reused for 3–5 cycles without significant activity loss .

What strategies improve the bioavailability of this compound in preclinical models?

Q. Structural Modification Approaches

  • Prodrug design : Convert the carboxylic acid to ethyl ester () or amide derivatives to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Salt formation : Hydrochloride salts (as in ) improve aqueous solubility. Screen counterions (e.g., sodium, potassium) for optimal pharmacokinetics .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to bypass first-pass metabolism and extend half-life (no direct evidence; inferred from analogous drug delivery systems).

How do computational tools aid in predicting the biological targets of this compound?

Q. Methodological Workflow

  • Molecular docking : Use AutoDock Vina to screen against targets like EGFR-TK (). Prioritize binding poses with ∆G < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys745 in EGFR) .
  • QSAR modeling : Train models on triazolopyridine analogs () to correlate propyl chain length with IC50 values for antibacterial or anticancer activity .

What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

Q. Stability Study Design

  • pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC ().
  • Light/heat sensitivity : Store samples under ICH Q1B guidelines (UV light, 40°C/75% RH) and track impurity formation .
  • Oxidative stress : Add 0.1% H2O2 to simulate in vivo oxidative metabolism; use LC-MS to identify quinone or epoxide byproducts .

How can researchers differentiate between on-target and off-target effects in pharmacological studies?

Q. Advanced Experimental Design

  • CRISPR/Cas9 knockout : Delete putative targets (e.g., retinol-binding proteins) in cell lines and assess activity loss ().
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition ().
  • Metabolomic profiling : Use untargeted LC-MS to detect pathway perturbations unrelated to the primary target () .

What are the limitations of current synthetic methods for scaling up this compound?

Q. Process Chemistry Challenges

  • Low regioselectivity : Propyl group installation via alkylation may yield N7- vs. N8-substituted byproducts (). Optimize using bulky bases (e.g., LDA) to direct substitution .
  • Catalyst cost : Pd-mediated cross-coupling () is expensive at scale. Consider Ni-catalyzed alternatives or flow chemistry to reduce metal loading .
  • Purification bottlenecks : Replace column chromatography with crystallization () or continuous extraction .

How can researchers validate the anti-tubercular activity of this compound using modern phenotypic assays?

Q. Advanced Biological Evaluation

  • Mycobacterium tuberculosis H37Rv assays : Perform MIC determinations in 7H9 broth + OADC enrichment. Include positive controls (rifampicin) and assess time-kill kinetics ().
  • Intracellular models : Infect THP-1 macrophages with Mtb and measure bacterial load via CFU counts after 72-hour treatment .
  • Resistance profiling : Generate spontaneous resistant mutants and sequence rpoB or katG genes to identify target mutations .

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